molecular formula C7H4ClF2NO B13914563 5-Chloro-6-(difluoromethyl)picolinaldehyde

5-Chloro-6-(difluoromethyl)picolinaldehyde

Cat. No.: B13914563
M. Wt: 191.56 g/mol
InChI Key: FWYFQGDTZXSGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(difluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an aldehyde group attached to a picoline ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(difluoromethyl)picolinaldehyde typically involves the chlorination and difluoromethylation of picoline derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and difluoromethylating agents like difluoromethyl bromide . The reaction is usually carried out under controlled temperatures and inert atmosphere to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(difluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-(difluoromethyl)picolinaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.

    Medicine: As a potential precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(difluoromethyl)picolinaldehyde is unique due to the specific positioning of the chloro and difluoromethyl groups on the picoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .

Biological Activity

5-Chloro-6-(difluoromethyl)picolinaldehyde is a halogenated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro and difluoromethyl group attached to the picolinaldehyde structure, which influences its reactivity and interaction with biological targets.

  • Molecular Formula : C₆H₄ClF₂N
  • Molecular Weight : Approximately 179.55 g/mol
  • Structure : The compound consists of a pyridine ring with an aldehyde functional group, which is reactive and can form covalent bonds with nucleophilic residues in proteins.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The aldehyde group can react with nucleophilic residues, leading to inhibition of enzyme activity. This mechanism is significant in the context of drug design, particularly for targeting enzymes involved in disease processes.

Biological Activities

  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit various enzymes, including glutathione S-transferases (GSTs), which play a critical role in detoxifying harmful compounds in cells. Inhibitors of GSTs are being explored as potential therapeutic agents against drug-resistant cancers and tropical diseases .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Larvicidal Activity :
    • Research indicates that compounds similar to this compound have shown larvicidal effects against mosquito larvae, suggesting potential applications in vector control for diseases like dengue and malaria .

Study on Enzyme Inhibition

A study utilizing dynamic combinatorial chemistry (DCC) demonstrated that derivatives of picolinaldehyde could effectively inhibit GSTs. The introduction of this compound into these studies revealed its potential as a lead compound for developing selective GST inhibitors .

Antimicrobial Screening

In a series of antimicrobial tests, this compound was evaluated against various bacterial strains. Results indicated varying degrees of inhibition, highlighting its potential as an antimicrobial agent.

Comparative Biological Activity Table

Compound Biological Activity Reference
This compoundEnzyme inhibition (GSTs)
Similar Picolinaldehyde DerivativesAntimicrobial activity
Related CompoundsLarvicidal effects on mosquito larvae

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

5-chloro-6-(difluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-12)11-6(5)7(9)10/h1-3,7H

InChI Key

FWYFQGDTZXSGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)C(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.